molecular formula C11H21ClN4S B6208733 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride CAS No. 2703781-17-1

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride

Cat. No.: B6208733
CAS No.: 2703781-17-1
M. Wt: 276.8
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Description

3-[4-Cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a synthetic organic compound that falls under the category of triazole derivatives. This compound exhibits unique chemical properties, which make it an intriguing subject of study in various scientific fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride typically involves multiple steps:

  • Formation of Triazole Ring: The initial step involves the formation of a triazole ring. Starting with a suitable hydrazine derivative, it is reacted with an acyl chloride under controlled conditions.

  • Cyclopentyl Substitution: The formed triazole intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base.

  • Methylsulfanyl Group Addition: Following this, a methylsulfanyl group is introduced via a substitution reaction using a thiol reagent.

  • Amination: The resulting compound undergoes amination through a reaction with propargylamine.

  • Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production may use similar synthetic routes but with optimization for large-scale manufacturing. This can include using more cost-effective reagents, optimizing reaction times and conditions, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions typically affecting the methylsulfanyl group, converting it to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can target the triazole ring, potentially breaking the ring or reducing substituents on the ring.

  • Substitution: Nucleophilic substitution reactions are common, particularly at the amine or sulfanyl groups.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides for alkylation reactions, nucleophiles for substitution reactions.

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

  • Substituted Amines: From substitution reactions at the amine group.

  • Reduced Triazole Derivatives: From reduction reactions targeting the triazole ring.

Scientific Research Applications

This compound has various applications across different fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses, such as antifungal or antimicrobial activities.

  • Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The biological activity of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride involves interactions with molecular targets such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl and methylsulfanyl groups can contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride stands out due to its unique combination of functional groups which confer distinct chemical properties.

Similar Compounds

  • 1,2,4-Triazole Derivatives: Commonly used in antifungal agents.

  • Cyclopentyl-Substituted Triazoles: Known for their applications in medicinal chemistry.

  • Methylsulfanyl-Containing Compounds: Often studied for their unique electronic properties and reactivity.

Properties

CAS No.

2703781-17-1

Molecular Formula

C11H21ClN4S

Molecular Weight

276.8

Purity

95

Origin of Product

United States

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